molecular formula C28H46O4 B2408013 5-alpha-Hydroxy-6-beta-methyltigogenin CAS No. 73927-85-2

5-alpha-Hydroxy-6-beta-methyltigogenin

Cat. No.: B2408013
CAS No.: 73927-85-2
M. Wt: 446.672
InChI Key: KEOLCBLQBIWDBI-UYGGRZGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-alpha-Hydroxy-6-beta-methyltigogenin typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include hydroxylation and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using microbial cultures or plant cell cultures. These methods can be more cost-effective and environmentally friendly compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

5-alpha-Hydroxy-6-beta-methyltigogenin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

5-alpha-Hydroxy-6-beta-methyltigogenin has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroidal drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-alpha-Hydroxy-6-beta-methyltigogenin involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-alpha-Hydroxy-6-beta-methyltigogenin is unique due to its specific hydroxylation and methylation pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-16-6-11-28(31-15-16)18(3)24-23(32-28)13-22-20-12-17(2)27(30)14-19(29)7-10-26(27,5)21(20)8-9-25(22,24)4/h16-24,29-30H,6-15H2,1-5H3/t16-,17-,18+,19+,20-,21+,22+,23+,24+,25+,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOLCBLQBIWDBI-CYVQKCQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6(C5(CCC(C6)O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-85-2
Record name 5-alpha-Hydroxy-6-beta-methyltigogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5ALPHA-HYDROXY-6BETA-METHYLTIGOGENIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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